ethyl (2E)-2-{[4-(diethylsulfamoyl)benzoyl]imino}-3-methyl-2,3-dihydro-1,3-benzothiazole-6-carboxylate
CAS No.: 850909-36-3
Cat. No.: VC7343087
Molecular Formula: C22H25N3O5S2
Molecular Weight: 475.58
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 850909-36-3 |
|---|---|
| Molecular Formula | C22H25N3O5S2 |
| Molecular Weight | 475.58 |
| IUPAC Name | ethyl 2-[4-(diethylsulfamoyl)benzoyl]imino-3-methyl-1,3-benzothiazole-6-carboxylate |
| Standard InChI | InChI=1S/C22H25N3O5S2/c1-5-25(6-2)32(28,29)17-11-8-15(9-12-17)20(26)23-22-24(4)18-13-10-16(14-19(18)31-22)21(27)30-7-3/h8-14H,5-7H2,1-4H3 |
| Standard InChI Key | OSQXEHMIAHROBM-GHVJWSGMSA-N |
| SMILES | CCN(CC)S(=O)(=O)C1=CC=C(C=C1)C(=O)N=C2N(C3=C(S2)C=C(C=C3)C(=O)OCC)C |
Introduction
Ethyl (2E)-2-{[4-(diethylsulfamoyl)benzoyl]imino}-3-methyl-2,3-dihydro-1,3-benzothiazole-6-carboxylate is a complex organic compound with a specific chemical structure and potential applications in pharmaceuticals or materials science. This compound belongs to the benzothiazole class, which is known for its diverse biological activities and chemical properties.
Molecular Formula and Weight
-
Molecular Formula: C22H25N3O5S2
-
Molecular Weight: Approximately 463.54 g/mol (calculated based on the formula)
Synthesis and Preparation
The synthesis of ethyl (2E)-2-{[4-(diethylsulfamoyl)benzoyl]imino}-3-methyl-2,3-dihydro-1,3-benzothiazole-6-carboxylate involves several steps, including the preparation of the benzothiazole core and the attachment of the diethylsulfamoylbenzoyl moiety. This process typically requires careful control of reaction conditions to achieve the desired stereochemistry (2E configuration).
Data Table
| Property | Value |
|---|---|
| CAS Number | 850909-36-3 |
| Molecular Formula | C22H25N3O5S2 |
| Molecular Weight | Approximately 463.54 g/mol |
| Chemical Name | Ethyl (2E)-2-{[4-(diethylsulfamoyl)benzoyl]imino}-3-methyl-2,3-dihydro-1,3-benzothiazole-6-carboxylate |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume